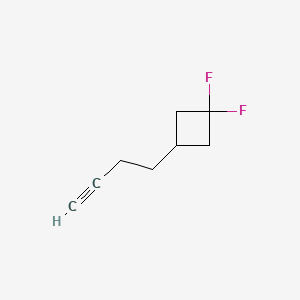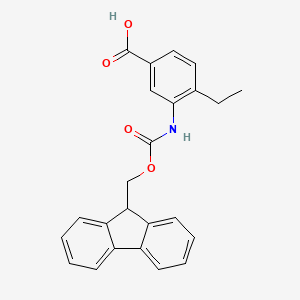
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-ethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Peptide Coupling: DCC or DIC with HOBt in an organic solvent like dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptide chains, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of 4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptide chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
Uniqueness
4-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its specific structure, which includes an ethyl group and a benzoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
4-ethyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C24H21NO4/c1-2-15-11-12-16(23(26)27)13-22(15)25-24(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21H,2,14H2,1H3,(H,25,28)(H,26,27) |
Clé InChI |
MBFMWZOMYKZEKW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


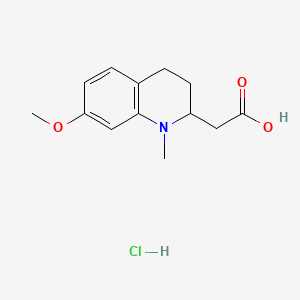


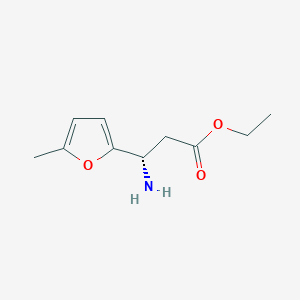

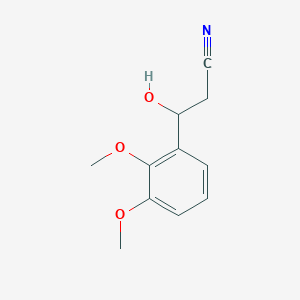
![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
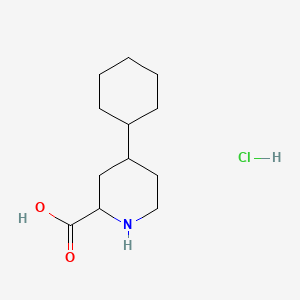

![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
